- Processes for conversion of biologically derived mevalonic acid, United States, , ,
Cas no 2381-87-5 (4-methyl-5,6-dihydro-2H-pyran-2-one)

2381-87-5 structure
Nom du produit:4-methyl-5,6-dihydro-2H-pyran-2-one
4-methyl-5,6-dihydro-2H-pyran-2-one Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-Pyran-2-one,5,6-dihydro-4-methyl-
- 4-methyl-2,3-dihydropyran-6-one
- 2,3-Anhydromevalonic acid δ
- 2-anhydro-
- 2-Pentenoic acid, 5-hydroxy-3-methyl-, lactone
- 5,6-Dihydro-4-methyl-(2H)-pyran-2-one, dehydromevalonic acid lactone
- -lactone
- Mevalonic lactone, Δ
- 4-methyl-5,6-dihydro-2H-pyran-2-one
- Dehydromevalonolactone
- Q63399355
- D93039
- AS-77246
- InChI=1/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H
- EN300-21001769
- RPEASMBMVIKUTH-UHFFFAOYSA-N
- 2381-87-5
- Dehydromevalonic lactone
- 4-Methyl-5,6-dihydro-2H-pyran-2-one #
- Mevalonic lactone, .DELTA.2-anhydro-
- DTXSID50178526
- 4-METHYL-5,6-DIHYDRO-2-PYRONE
- 2,3-Anhydromevalonic acid .delta.-lactone
- ghl.PD_Mitscher_leg0.315
- 5,6-dihydro-4-methyl-2h-pyran-2-one
- AKOS025296214
- 4-methyl-2, 3-dihydropyran-6-one
- 4-methyl-5,6-dihydro-pyran-2-one
- 2,3-Anhydromevalonic acid
- 2H-Pyran-2-one, 5,6-dihydro-4-methyl-
- SCHEMBL125458
-
- MDL: MFCD28969021
- Piscine à noyau: InChI=1S/C6H8O2/c1-5-2-3-8-6(7)4-5/h4H,2-3H2,1H3
- La clé Inchi: RPEASMBMVIKUTH-UHFFFAOYSA-N
- Sourire: CC1CCOC(=O)C=1
Propriétés calculées
- Qualité précise: 112.05244
- Masse isotopique unique: 112.052
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 8
- Nombre de liaisons rotatives: 0
- Complexité: 136
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Surface topologique des pôles: 26.3Ų
- Le xlogp3: 0.6
- Nombre d'tautomères: Rien du tout
Propriétés expérimentales
- Dense: 1.065
- Point d'ébullition: 234.8°Cat760mmHg
- Point d'éclair: 89.7°C
- Indice de réfraction: 1.464
- Le PSA: 26.3
4-methyl-5,6-dihydro-2H-pyran-2-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21001769-0.25g |
4-methyl-5,6-dihydro-2H-pyran-2-one |
2381-87-5 | 95% | 0.25g |
$920.0 | 2023-09-16 | |
Aaron | AR0038G8-100mg |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 100mg |
$464.00 | 2025-02-11 | |
A2B Chem LLC | AB49820-2.5g |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 2.5g |
$3868.00 | 2024-04-20 | |
A2B Chem LLC | AB49820-1g |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 1g |
$1990.00 | 2024-04-20 | |
1PlusChem | 1P00387W-100mg |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 100mg |
$249.00 | 2024-05-22 | |
eNovation Chemicals LLC | D963586-500mg |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 500mg |
$2235 | 2024-06-07 | |
eNovation Chemicals LLC | D963586-10mg |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 10mg |
$265 | 2025-02-19 | |
eNovation Chemicals LLC | D963586-5g |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 5g |
$8300 | 2024-06-07 | |
eNovation Chemicals LLC | D963586-100mg |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 100mg |
$695 | 2025-02-19 | |
Aaron | AR0038G8-500mg |
2H-Pyran-2-one,5,6-dihydro-4-methyl- |
2381-87-5 | 95% | 500mg |
$2018.00 | 2025-04-01 |
4-methyl-5,6-dihydro-2H-pyran-2-one Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ; 36 bar, 300 °C
Référence
4-methyl-5,6-dihydro-2H-pyran-2-one Raw materials
4-methyl-5,6-dihydro-2H-pyran-2-one Preparation Products
- (±)-1,2-Propanediol (57-55-6)
- 1,2,3,4,5-pentamethylbenzene (700-12-9)
- cis-2-Butene (590-18-1)
- o-Cymene (527-84-4)
- Trimethylacetaldehyde (630-19-3)
- 4-methyl-5,6-dihydro-2H-pyran-2-one (2381-87-5)
- Butanoic acid,2-hydroxy- (600-15-7)
- 1,2,3,4-Tetramethylbenzene (488-23-3)
- 3-Methyl-2-butanone (563-80-4)
- NSC245044 (769-57-3)
- 3-Methyl-3-buten-1-ol (763-32-6)
- 2-Propanol,1-(1-methylethoxy)- (3944-36-3)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- 2-Methylbutyraldehyde (96-17-3)
- 1,1-Dimethyl-2-propen-1-ol (115-18-4)
- Me ester-(E)-5-Hydroxy-3-methyl-2-pentenoic acid (35066-36-5)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- 5-Isopropyl-m-xylene (~85%) (4706-90-5)
4-methyl-5,6-dihydro-2H-pyran-2-one Littérature connexe
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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